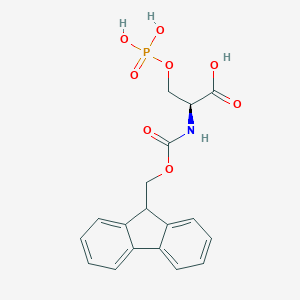

Fmoc-O-phospho-L-serine

Description

BenchChem offers high-quality Fmoc-O-phospho-L-serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-O-phospho-L-serine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDJNCRIHRFKML-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427284 | |

| Record name | Fmoc-O-phospho-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158171-15-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-phosphono-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158171-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-O-phospho-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Fmoc-O-phospho-L-serine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-O-phospho-L-serine is a critical building block in the field of peptide chemistry and drug discovery. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a phosphate group on the serine side chain, allows for the precise incorporation of phosphoserine into synthetic peptides. This capability is paramount for studying the roles of protein phosphorylation in cellular signaling, disease pathogenesis, and for the development of novel therapeutics that target phosphorylation-dependent pathways. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Fmoc-O-phospho-L-serine.

Chemical and Physical Properties

Fmoc-O-phospho-L-serine is a white solid that is a key reagent in solid-phase peptide synthesis (SPPS).[1][2] The presence of the bulky, hydrophobic Fmoc group generally imparts good solubility in common organic solvents used in peptide synthesis, such as N,N-Dimethylformamide (DMF).[3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₈H₁₈NO₈P | [1][2][4] |

| Molecular Weight | 407.32 g/mol | [1][2][4] |

| CAS Number | 158171-15-4 | [1][2][4] |

| Appearance | White solid | [1][2] |

| Purity | ≥98% (Assay) | [1][2] |

| Optical Rotation | [α]D²⁰ = 4.5 ± 1° (c=1 in DMF) | [1][2] |

| Storage Conditions | Store at ≤ -4°C | [1][2] |

| Solubility | Soluble in DMF. For related Fmoc-amino acids, solubility in DMF is often high, and DMSO can be used as a co-solvent to enhance solubility.[3][5][6] Quantitative data for Fmoc-O-phospho-L-serine is not readily available. | |

| Melting Point | Data not consistently available in reviewed literature. The un-protected O-phospho-L-serine has a melting point of 170-171°C.[7] |

Experimental Protocols

The primary application of Fmoc-O-phospho-L-serine is in Fmoc-based solid-phase peptide synthesis (SPPS) to generate phosphopeptides. The following protocols provide a general framework for its use.

Resin Loading

The first amino acid is anchored to a solid support (resin). For peptides with a C-terminal carboxylic acid, a resin such as 2-chlorotrityl chloride resin is commonly used.

-

Materials : 2-chlorotrityl chloride resin, Fmoc-amino acid, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

-

Procedure :

-

Swell the resin in DCM in a reaction vessel.

-

Dissolve the first Fmoc-amino acid and DIPEA in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

-

Wash the resin with DCM and then DMF.

-

Cap any unreacted sites on the resin using a solution of methanol in DCM.

-

Peptide Chain Elongation: Incorporation of Fmoc-O-phospho-L-serine

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

-

Fmoc Deprotection :

-

Standard Protocol : Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Caution for Phosphoserine : Piperidine can induce β-elimination of the phosphate group, especially when the phosphoserine is at the N-terminus.[8] To mitigate this, a milder base such as 50% cyclohexylamine in DCM or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for the deprotection step of the Fmoc-O-phospho-L-serine residue.[8][9]

-

-

Coupling of Fmoc-O-phospho-L-serine :

-

Activation : In a separate vessel, pre-activate Fmoc-O-phospho-L-serine (typically 2-4 equivalents relative to the resin loading) with a coupling agent. Common coupling reagents include:

-

Coupling Reaction : Add the activated Fmoc-O-phospho-L-serine solution to the deprotected peptide-resin and agitate for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.[10]

-

Washing : After the coupling reaction is complete, thoroughly wash the resin with DMF to remove excess reagents.

-

Cleavage and Global Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

Materials : Trifluoroacetic acid (TFA), scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT)).

-

Procedure :

-

Wash the fully assembled peptide-resin with DCM and dry it.

-

Prepare a cleavage cocktail. A common mixture for phosphopeptides is 95% TFA, 2.5% water, and 2.5% TIS.[11]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purification and Analysis

The crude phosphopeptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

References

- 1. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-O-phosphono-L-serine | C18H18NO8P | CID 7020774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Phospho-L-serine | C3H8NO6P | CID 68841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-O-phospho-L-serine: Structure, Properties, and Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-O-phospho-L-serine is a critical building block in chemical biology and drug discovery, particularly for the synthesis of phosphopeptides. Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The ability to synthesize peptides with precisely placed phosphate groups is therefore essential for studying signaling pathways, developing kinase inhibitors, and creating novel therapeutic agents. This guide provides an in-depth overview of the structure, properties, and synthetic applications of Fmoc-O-phospho-L-serine and its derivatives.

Chemical Structure and Properties

The structure of Fmoc-O-phospho-L-serine consists of an L-serine core, with the amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group and a phosphate group attached to the side-chain hydroxyl. For synthetic applications, the phosphate group is often further protected, most commonly with a benzyl group, to prevent unwanted side reactions during peptide synthesis.

Key Chemical Data for Fmoc-Phosphoserine Derivatives

| Property | Fmoc-O-phospho-L-serine | Fmoc-O-(monobenzylphospho)-L-serine |

| Synonyms | Fmoc-Ser(PO3H2)-OH, Fmoc-L-Ser(H2PO3)-OH | Fmoc-Ser(PO(OBzl)OH)-OH, N-α-Fmoc-O-benzyl-L-phosphoserine |

| Molecular Formula | C₁₈H₁₈NO₈P[1][2] | C₂₅H₂₄NO₈P |

| Molecular Weight | 407.32 g/mol [1][2] | 497.43 g/mol |

| CAS Number | 158171-15-4[1][2] | 158171-14-3[3][4][5][6] |

| Appearance | White solid[1] | Powder |

| Storage Conditions | ≤ -4 °C[1] | -20°C[3] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The "building block" approach, which utilizes pre-phosphorylated Fmoc-amino acids like Fmoc-O-phospho-L-serine, is a widely adopted and robust strategy in solid-phase peptide synthesis (SPPS).[7] This method offers precise control over the location of the phosphate group, which is a significant advantage over post-synthetic "global" phosphorylation techniques that can lead to side reactions.[7]

The monobenzyl-protected version, Fmoc-Ser(PO(OBzl)OH)-OH, is particularly favored.[7] The benzyl group provides sufficient stability for the phosphate during the iterative steps of peptide chain elongation while being easily removable during the final acid cleavage and deprotection step.[7] This derivative is compatible with standard coupling reagents like PyBOP or TBTU.

Experimental Protocol: Incorporation of Fmoc-Ser(PO(OBzl)OH)-OH in SPPS

This protocol outlines the manual synthesis of a phosphopeptide on a Rink Amide resin. Adjustments may be necessary depending on the specific peptide sequence.

1. Resin Preparation:

-

Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Drain the DMF. To remove the resin's initial Fmoc group, add a 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM, 3 times), and DMF (3 times).[7]

2. Standard Amino Acid Coupling:

-

Dissolve 4 equivalents of the desired Fmoc-amino acid and 3.95 equivalents of a coupling agent (e.g., HATU) in DMF.

-

Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test. Repeat the coupling if the test is positive (indicating free amines).

-

Wash the resin with DMF (5 times).[7]

3. Incorporation of Fmoc-Ser(PO(OBzl)OH)-OH:

-

Dissolve 4 equivalents of Fmoc-Ser(PO(OBzl)OH)-OH and 3.95 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA for pre-activation (1-2 minutes).

-

Add the solution to the resin and allow it to couple for 2-4 hours. This coupling may be slower due to steric hindrance.[7]

-

Confirm completion with a Kaiser test; a double coupling may be necessary.

-

Wash the resin with DMF (5 times).[7]

4. Post-Phosphoserine Fmoc Deprotection:

-

To minimize a side reaction known as β-elimination, use a milder deprotection solution for the step immediately following the phosphoserine residue.[7] Options include 5% DBU in DMF or a 1:1 mixture of cyclohexylamine and DCM.[7]

-

Agitate for 10-20 minutes.

-

Wash the resin thoroughly with DMF (5 times).[7]

5. Chain Elongation:

-

Repeat steps 2 (for standard amino acids) and 4 for all subsequent residues in the peptide sequence.[7]

6. Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry it under a vacuum.

-

Prepare a cleavage cocktail, typically TFA/TIPS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature. This step removes the peptide from the resin and cleaves the benzyl and other side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[7]

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the key processes and considerations in the synthesis of phosphopeptides using Fmoc-O-phospho-L-serine.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a phosphoserine residue.

Caption: Orthogonal protecting group strategy in phosphopeptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-O-phosphono-L-serine | C18H18NO8P | CID 7020774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. H52168.03 [thermofisher.com]

- 5. Fmoc-O-(benzylphospho)-L-serine synthesis - chemicalbook [chemicalbook.com]

- 6. Fmoc-Ser[PO(OBzl)-OH]-OH [anaspec.com]

- 7. benchchem.com [benchchem.com]

The Lynchpin of Phosphoproteomics: A Technical Guide to Fmoc-O-phospho-L-serine in Biochemical Research

For Immediate Release

A Deep Dive into the Core Applications of Fmoc-O-phospho-L-serine for Researchers, Scientists, and Drug Development Professionals

Shanghai, China – December 26, 2025 – In the intricate world of cellular signaling and drug discovery, the reversible phosphorylation of proteins stands as a paramount regulatory mechanism. Understanding these phosphorylation events is critical, and the chemical synthesis of phosphopeptides provides an indispensable tool for this exploration. At the heart of this synthetic endeavor lies Fmoc-O-phospho-L-serine, a versatile building block that has revolutionized the study of protein kinases and phosphatases. This technical guide delves into the key applications of Fmoc-O-phospho-L-serine, offering in-depth protocols, quantitative data, and visual workflows to empower researchers in their quest to unravel the complexities of the phosphoproteome.

The Cornerstone of Phosphopeptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The primary and most widespread application of Fmoc-O-phospho-L-serine is in the Fmoc-based solid-phase peptide synthesis (SPPS) of phosphopeptides.[1][2] This "building block" approach, where a pre-phosphorylated amino acid is incorporated directly into the peptide chain, offers precise control over the location of the phosphate group, a significant advantage over post-synthetic phosphorylation methods that can lead to a mixture of products.[3]

The most commonly employed derivative is N-α-Fmoc-O-(monobenzylphospho)-L-serine (Fmoc-Ser(PO(OBzl)OH)-OH) .[3] The monobenzyl protecting group for the phosphate is crucial, striking a delicate balance between stability during the iterative steps of peptide synthesis and facile removal during the final cleavage from the solid support.[3] This stability is essential to prevent premature dephosphorylation during the basic conditions used for Fmoc group removal.[1]

Challenges and Mitigation Strategies in Phosphopeptide Synthesis

The introduction of a negatively charged phosphate group presents unique challenges during SPPS. Key side reactions include β-elimination (loss of the phosphate group) and aspartimide formation in sequences containing aspartic acid.[4] Microwave-assisted SPPS has emerged as a technique to enhance coupling efficiency and reduce reaction times, though it can sometimes exacerbate side reactions if not carefully controlled.[1]

Strategies to overcome these hurdles include:

-

Optimized Coupling Reagents: The use of uronium-based coupling reagents such as HBTU, HATU, and TBTU is recommended for efficient incorporation of Fmoc-O-phospho-L-serine.[1]

-

Strategic Base Selection: Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are preferred to minimize side reactions.[4]

-

Modified Deprotection: For the Fmoc deprotection step immediately following the incorporation of a phosphoserine residue, milder basic conditions, such as using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cyclohexylamine, can significantly reduce β-elimination.[5]

Quantitative Data in Phosphopeptide Synthesis

The efficiency of phosphopeptide synthesis can vary significantly depending on the peptide sequence, coupling conditions, and the number of phosphorylation sites. While comprehensive datasets are challenging to compile due to this variability, the following table summarizes representative data on the purity of crude phosphopeptides synthesized using Fmoc-O-phospho-L-serine with microwave-assisted SPPS.

| Peptide Sequence | Phosphorylated Residue | Synthesis Method | Crude Purity (%) | Reference |

| CTEDQY(pS)LVED-NH2 | Serine | Microwave-assisted SPPS | 82 | [1] |

| CPSPA(pT)DPSLY-NH2 | Threonine | Microwave-assisted SPPS | 73 | [1] |

| CSDGG(pY)MDMSK-NH2 | Tyrosine | Microwave-assisted SPPS | 62 | [1] |

Illuminating Cellular Dialogues: Applications in Signaling Pathway Analysis

Synthetic phosphopeptides are invaluable tools for dissecting complex cellular signaling pathways. By mimicking specific phosphorylation events, these peptides can be used as probes to study the binding interactions of phosphoprotein-binding domains (e.g., SH2 and 14-3-3 domains), as substrates for kinases and phosphatases, and as antigens to generate phospho-specific antibodies.

The Akt/PKB Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a central regulator of cell survival, growth, and metabolism. A key activation step involves the phosphorylation of Akt at specific serine and threonine residues. The diagram below illustrates this crucial phosphorylation event.

Caption: The Akt signaling pathway activation, highlighting the critical phosphorylation of Serine 473.

The MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade that controls a wide array of cellular processes, including proliferation, differentiation, and stress responses. This pathway involves a series of kinases that sequentially phosphorylate and activate each other, with serine and threonine phosphorylation playing a central role.

Caption: The MAPK/ERK signaling cascade, showing key phosphoserine-mediated activation steps.

Powering Drug Discovery: Kinase Assays and Inhibitor Screening

Synthetic phosphopeptides are central to the development of kinase inhibitors, a major class of therapeutic agents.[2] They serve as specific substrates in kinase activity assays, enabling the high-throughput screening of compound libraries to identify potential inhibitors. The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50).

Application in Kinase Inhibition Assays

In a typical kinase inhibition assay, a kinase, a synthetic phosphopeptide substrate, and ATP are incubated with varying concentrations of a potential inhibitor. The extent of peptide phosphorylation is then measured, often using techniques like fluorescence polarization, FRET, or radiometric assays. While specific IC50 values are highly dependent on the kinase, the substrate, and the assay conditions, the following table provides representative data for known kinase inhibitors to illustrate the range of potencies that can be determined using such assays.

| Kinase Target | Inhibitor | Representative IC50 (nM) |

| MEK1/2 | U0126 | Sub-micromolar |

| p38α/β MAPK | SB202190 | Sub-micromolar |

| Ephrin receptor B4 | NVP-BHG712 | 20.2 |

| CK1δ | PF-670462 | 69.85 |

Note: The IC50 values presented are for illustrative purposes and are sourced from various studies. The specific phosphopeptide substrates used in these assays were not uniformly synthesized using Fmoc-O-phospho-L-serine, but they represent the types of assays where such peptides are critically applied.[6][7][8]

Phosphopeptide Libraries for Broad-Spectrum Profiling

The use of Fmoc-O-phospho-L-serine extends to the synthesis of phosphopeptide libraries. These libraries, containing a diverse collection of phosphopeptides, can be used to profile the substrate specificity of kinases or to screen for inhibitors against a panel of kinases simultaneously, providing valuable information on the selectivity of drug candidates.

Detailed Experimental Protocols

To facilitate the practical application of Fmoc-O-phospho-L-serine, this section provides a detailed protocol for the manual solid-phase synthesis of a phosphoserine-containing peptide.

Protocol: Manual Fmoc-SPPS of a Phosphoserine-Containing Peptide

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-Ser(PO(OBzl)OH)-OH

-

Coupling reagent: HATU

-

Base: DIPEA

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Workflow Diagram:

Caption: A generalized workflow for the solid-phase synthesis of a phosphoserine-containing peptide.

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF.

-

Amino Acid Coupling:

-

For standard amino acids: Dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents) in DMF. Add DIEA (8 equivalents) and add the activated solution to the resin. Agitate for 1-2 hours.

-

For Fmoc-Ser(PO(OBzl)OH)-OH: Use the same procedure as for standard amino acids, but the coupling time may need to be extended. Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For the deprotection step following the phosphoserine residue, consider using a milder base like 5% DBU in DMF.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

-

Washing: Wash the resin with DMF and then with DCM and dry under vacuum.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/H2O/TIS) for 2-3 hours at room temperature.

-

Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm the identity and purity of the final product by mass spectrometry.

Conclusion

Fmoc-O-phospho-L-serine is an indispensable reagent in modern biochemical research and drug development. Its central role in the synthesis of well-defined phosphopeptides empowers scientists to investigate the intricate roles of protein phosphorylation in health and disease. The methodologies and applications outlined in this guide provide a solid foundation for researchers to leverage the power of synthetic phosphopeptides in their scientific pursuits, from fundamental studies of cellular signaling to the development of next-generation kinase inhibitors. The continued innovation in phosphopeptide synthesis, driven by reagents like Fmoc-O-phospho-L-serine, promises to further illuminate the complexities of the phosphoproteome and accelerate the discovery of novel therapeutics.

References

- 1. kohan.com.tw [kohan.com.tw]

- 2. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]

- 5. benchchem.com [benchchem.com]

- 6. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to Fmoc-O-phospho-L-serine: Commercial Availability and Synthesis for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-O-phospho-L-serine, a critical building block in the study of protein phosphorylation and the development of novel therapeutics. We will delve into its commercial availability, comparing key suppliers and products. Furthermore, this guide will present a detailed, scalable synthesis protocol for its more commonly utilized and stable precursor, Fmoc-O-benzylphospho-L-serine, and its application in solid-phase peptide synthesis (SPPS). Finally, we will visualize a key signaling pathway where phosphoserine plays a pivotal role, offering context to its biological significance.

Commercial Availability

The choice between Fmoc-O-phospho-L-serine and its benzyl-protected counterpart is crucial for successful solid-phase peptide synthesis. Fmoc-O-benzylphospho-L-serine is generally preferred due to its enhanced stability during coupling reactions. Below is a comparative table of commercial suppliers for both derivatives.

Table 1: Commercial Availability of Fmoc-O-phospho-L-serine

| Supplier | Product Name | CAS Number | Purity |

| Chem-Impex | Fmoc-O-phospho-L-serine | 158171-15-4 | ≥ 98% (Assay)[1] |

| Sigma-Aldrich | Fmoc-O-phospho-L-serine | 158171-15-4 | Data not available |

| Dayang Chem | Fmoc-O-Phospho-L-serine | 158171-15-4 | 98%[2] |

Table 2: Commercial Availability of Fmoc-O-benzylphospho-L-serine

| Supplier | Product Name | CAS Number | Purity |

| Chem-Impex | Fmoc-O-benzylphospho-L-serine | 158171-14-3 | ≥ 97% (HPLC)[3] |

| P212121 | Fmoc-O-benzylphospho-L-serine | 158171-14-3 | > 97.0 %[4] |

| Aapptec Peptides | Fmoc-Ser(HPO3Bzl)-OH | 158171-14-3 | Data not available[5] |

| Thermo Scientific | O-Benzylphospho-N-Fmoc-L-serine | 158171-14-3 | 95%[6] |

Synthesis of Fmoc-O-benzylphospho-L-serine: A Scalable One-Pot Protocol

A cost-effective and scalable one-pot synthesis of Fmoc-O-benzylphospho-L-serine has been developed, providing a valuable alternative to commercial sources for large-scale needs. This method has been demonstrated to produce kilogram quantities of the compound with an isolated yield of approximately 50%.

Experimental Protocol

Materials:

-

Fmoc-L-serine

-

Tetrahydrofuran (THF), anhydrous

-

Phosphorus trichloride (PCl₃)

-

Benzyl alcohol (BnOH)

-

2,6-Lutidine

Procedure:

-

Azeotropic Drying of Fmoc-L-serine: If the water content of Fmoc-L-serine is greater than 0.7 wt %, it is crucial to perform an azeotropic drying step to improve the reaction yield.

-

A mixture of Fmoc-L-serine and dry THF (4 volumes) is heated to 70 °C.

-

THF (2 volumes) is removed by distillation at 700 mbar.

-

The solution is diluted to the original volume with THF.

-

This distillation and dilution cycle is repeated two additional times to ensure the water content is below 0.7 wt %.

-

-

Formation of the Phosphorylating Agent:

-

Anhydrous THF (8 volumes) is cooled to -18 °C in a reaction vessel.

-

Phosphorus trichloride (1.30 equivalents) is added to the cooled THF.

-

Benzyl alcohol (1.53 equivalents) is then added dropwise, maintaining the temperature below -14 °C.

-

The solution is warmed to 0 °C.

-

-

Phosphorylation Reaction:

-

2,6-Lutidine (3.00 equivalents) is added to the reaction mixture at a temperature below 5 °C, which may result in the formation of solids.

-

A separate solution of the dried Fmoc-L-serine in THF is mixed with 2,6-lutidine (1.00 equivalent) at 22 °C.

-

This Fmoc-L-serine solution is then added to the phosphorylating agent mixture over 1.5 hours at 0 °C.

-

-

Work-up and Isolation:

-

The reaction is quenched with water.

-

The product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by crystallization to yield Fmoc-O-benzylphospho-L-serine as a solvate with high purity.

-

-

Desolvation (Optional):

-

An optional upgrade step can be performed to obtain the solvent-free product. This involves slurrying the solvate in a suitable solvent like isopropyl acetate (iPAc) to facilitate the removal of the solvated solvent.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-O-benzylphospho-L-serine is a cornerstone for the synthesis of phosphoserine-containing peptides via the "building block" approach in SPPS. This method offers precise control over the location of the phosphate group.

General SPPS Protocol for Phosphopeptide Synthesis

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the deprotected resin.

-

Incorporation of Fmoc-O-benzylphospho-L-serine:

-

Due to steric hindrance, the coupling of Fmoc-O-benzylphospho-L-serine may be slower and require longer reaction times or double coupling.

-

It is crucial to use a sufficient excess of the amino acid and coupling reagents.

-

-

Post-Phosphoserine Deprotection: To minimize the risk of β-elimination, a milder deprotection condition, such as 50% cyclohexylamine in DCM, can be used for the Fmoc group removal immediately following the phosphoserine residue.

-

Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the phosphate) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Biological Context: The Role of Phosphoserine in the Akt Signaling Pathway

Serine phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. The Akt signaling pathway, a crucial regulator of cell survival, growth, and proliferation, is a prime example of a cascade heavily dependent on serine/threonine phosphorylation.

The activation of Akt itself is a multi-step process involving its recruitment to the plasma membrane and subsequent phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). The phosphorylation of Ser473, in particular, is essential for full Akt activation.[7] This event is catalyzed by the mTORC2 complex and triggers a conformational change that allows for the phosphorylation of a multitude of downstream substrates, thereby propagating the signal.[8][9]

This technical guide provides a foundational understanding of the commercial landscape and synthetic accessibility of Fmoc-O-phospho-L-serine and its derivatives. The provided protocols and diagrams serve as a practical resource for researchers and professionals in the fields of peptide chemistry and drug development, enabling the synthesis and application of these vital tools for unraveling the complexities of cellular signaling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. store.p212121.com [store.p212121.com]

- 5. peptide.com [peptide.com]

- 6. O-Benzylphospho-N-Fmoc-L-serine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

A Technical Guide to Fmoc-O-phospho-L-serine and its Benzyl-Protected Analogue for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-O-phospho-L-serine and its more commonly utilized derivative, Fmoc-O-benzylphospho-L-serine. These compounds are fundamental building blocks in the synthesis of phosphopeptides, which are critical tools for studying protein phosphorylation, cellular signaling pathways, and for the development of novel therapeutics. This document outlines their chemical identifiers, properties, and detailed experimental protocols for their application in solid-phase peptide synthesis (SPPS).

Core Chemical Identifiers and Properties

For clarity and accurate sourcing in research and development, it is crucial to distinguish between the unprotected and benzyl-protected forms of Fmoc-O-phospho-L-serine. The benzyl-protected version offers enhanced stability during peptide synthesis.[1]

| Identifier | Fmoc-O-phospho-L-serine | Fmoc-O-benzylphospho-L-serine |

| CAS Number | 158171-15-4[2][3][4] | 158171-14-3[5][6] |

| Molecular Formula | C18H18NO8P[2][4] | C25H24NO8P[5] |

| Molecular Weight | 407.32 g/mol [2][4] | 497.4 g/mol [5] |

| Synonyms | Fmoc-L-Ser(H2PO3)-OH, Fmoc-Ser(PO3H2)-OH[2][4] | Fmoc-L-Ser(HPO3Bzl)-OH, Fmoc-Ser(PO(OBzl)OH)-OH[5] |

| PubChem ID | 74765269[2] | 3373865[5] |

| Appearance | White solid[2] | White to off-white powder[5] |

| Storage Conditions | Store at ≤ -4 °C[2] | Store at ≤ -4 °C[5] or 2°C - 8°C |

Role in Peptide Synthesis and Research

Fmoc-O-phospho-L-serine derivatives are indispensable for the "building block" approach in solid-phase peptide synthesis (SPPS). This method provides precise control over the location of the phosphate group, which is superior to post-synthetic "global" phosphorylation that can lead to side reactions.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine allows for selective deprotection under mild basic conditions, typically with piperidine.[5]

The monobenzyl protection on the phosphate group in Fmoc-Ser(PO(OBzl)OH)-OH provides a balance of stability during peptide chain elongation and allows for ready removal during the final cleavage and deprotection step, typically with trifluoroacetic acid (TFA).[1][7] These phosphopeptides are vital for:

-

Studying Protein Kinases and Phosphatases: Elucidating the functional roles of these enzymes in cellular processes.[1]

-

Drug Development: Developing novel kinase inhibitors and therapeutic agents that target phosphorylation-dependent signaling pathways.[1][2][5]

-

Immunological Studies: Generating critical reagents for understanding immune responses.[1]

-

Bioconjugation: Creating bioconjugates for applications like targeted drug delivery.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for incorporating Fmoc-O-benzylphospho-L-serine into a peptide sequence using SPPS.

Detailed Methodologies

1. Coupling of Fmoc-Ser(PO(OBzl)OH)-OH: [1]

-

Reagents:

-

Fmoc-Ser(PO(OBzl)OH)-OH (4 equivalents)

-

HATU (3.95 equivalents)

-

DIPEA (8 equivalents)

-

DMF (solvent)

-

Resin with free amine group

-

-

Procedure:

-

Dissolve Fmoc-Ser(PO(OBzl)OH)-OH and HATU in DMF.

-

Add DIPEA to the solution for pre-activation (1-2 minutes).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Note that this coupling may be slower due to steric hindrance.

-

Monitor the reaction completion using a Kaiser test. A second coupling may be necessary.

-

After complete coupling, wash the resin thoroughly with DMF (5 times).

-

2. Fmoc Deprotection Post-Phosphoserine Coupling:

To minimize the risk of β-elimination, which is a potential side reaction, special conditions are recommended for the Fmoc deprotection step immediately following the incorporation of the phosphoserine residue.[1]

-

Reagents (choose one):

-

5% DBU in DMF

-

1:1 mixture of cyclohexylamine and DCM

-

-

Procedure:

-

Add the chosen deprotection solution to the resin.

-

Agitate for 10-20 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

3. Chain Elongation:

Continue the peptide synthesis by repeating the standard coupling and deprotection steps for the subsequent amino acid residues in the sequence.

4. Cleavage and Deprotection: [1]

-

Reagents:

-

Cleavage cocktail: TFA/TIPS/H₂O (95:2.5:2.5)

-

Cold diethyl ether

-

-

Procedure:

-

After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and then dry it under a vacuum.

-

Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the benzyl protecting group from the phosphate and other side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and by-products.

-

Dry the peptide pellet. The crude phosphopeptide can then be purified, typically by HPLC.

-

Signaling Pathway Context

Phosphorylation is a key post-translational modification that regulates numerous cellular signaling pathways. The synthesis of specific phosphopeptides allows researchers to probe the interactions within these pathways. For instance, phosphoserine residues are critical in pathways involving protein kinase A (PKA) and protein kinase C (PKC).

By synthesizing phosphopeptides that mimic the phosphorylation sites of substrate proteins, researchers can study kinase-substrate interactions, develop competitive inhibitors, and raise antibodies specific to the phosphorylated state of a protein.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-O-phospho-L-serine | 158171-15-4 [sigmaaldrich.com]

- 4. N-((9H-Fluoren-9-ylmethoxy)carbonyl)-O-phosphono-L-serine | C18H18NO8P | CID 7020774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Fmoc-O-phospho-L-serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-(9-Fluorenylmethoxycarbonyl)-O-phospho-L-serine (Fmoc-O-phospho-L-serine), a critical reagent in the solid-phase peptide synthesis (SPPS) of phosphopeptides. Understanding these properties is paramount for optimizing peptide coupling reactions, minimizing side reactions, and ensuring the synthesis of high-purity target molecules. While extensive quantitative data for this specific derivative is not widely published, this guide compiles established principles from related compounds, offers detailed experimental protocols for in-house determination, and outlines key stability considerations.

Solubility Characteristics

The solubility of Fmoc-O-phospho-L-serine is governed by the interplay between its large, hydrophobic Fmoc group and the highly polar, ionizable phosphate moiety. This dual nature dictates its solubility profile in the organic solvents typically used in peptide synthesis.

Qualitative Solubility Profile

The bulky, aromatic Fmoc group generally confers good solubility in polar aprotic solvents. However, the presence of the free phosphate group introduces significant polarity and the capacity for strong intermolecular hydrogen bonding, which can reduce solubility compared to its non-phosphorylated or benzyl-protected counterparts.[1][2]

Table 1: Qualitative Solubility of Fmoc-O-phospho-L-serine in Common SPPS Solvents

| Solvent | Solvent Abbreviation | Solvent Type | Expected Solubility | Rationale and Notes |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Moderately to Highly Soluble | DMF is the most common solvent for SPPS and is generally effective at dissolving Fmoc-amino acids. However, the free phosphate may limit maximum concentration.[3][4] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Moderately to Highly Soluble | NMP is an excellent solvent for SPPS, often used as a substitute for DMF, and is expected to solubilize Fmoc-O-phospho-L-serine effectively.[3] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Highly Soluble | DMSO is a very strong polar aprotic solvent and can be used to dissolve compounds with poor solubility in DMF or NMP, often used as a co-solvent.[5][6] |

| Dichloromethane | DCM | Nonpolar Aprotic | Low to Sparingly Soluble | The high polarity of the phosphate group significantly limits solubility in nonpolar solvents like DCM.[3] |

| Acetonitrile | ACN | Polar Aprotic | Low to Sparingly Soluble | While polar, ACN is generally a poorer solvent for complex Fmoc-amino acids compared to DMF or NMP.[7] |

| Water | H₂O | Polar Protic | pH-Dependent | Solubility is expected to be low at acidic pH but increase significantly as the phosphate and carboxyl groups are deprotonated at neutral to basic pH.[8] |

Note: The expected solubilities are based on general principles for Fmoc-amino acids and related phosphorylated derivatives. Empirical determination is highly recommended for specific applications.

Factors Influencing Solubility

Several factors can impact the dissolution of Fmoc-O-phospho-L-serine:

-

Solvent Purity: The presence of water or amine impurities in solvents like DMF can negatively affect solubility and stability.[7] Always use high-purity, peptide-synthesis-grade solvents.[5]

-

Temperature: Solubility generally increases with temperature. Gentle warming (e.g., to 30-40°C) can aid dissolution, but prolonged heating should be avoided to prevent degradation.[5][6]

-

Physical Form: The crystalline structure of the solid material can influence the rate of dissolution.

-

Co-solvents: If solubility in DMF is limited, the addition of a small percentage of DMSO (e.g., 10-25% v/v) can significantly improve solubilization.[5][6]

Stability Profile

The primary stability concern for Fmoc-O-phospho-L-serine, particularly during SPPS, is its susceptibility to base-catalyzed degradation pathways.

β-Elimination

The most significant degradation pathway for O-phosphorylated serine and threonine residues is β-elimination, which occurs under the basic conditions required for Fmoc-group removal (e.g., using piperidine).[2][9] This reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism, leading to the formation of a dehydroalanine intermediate. This reactive species can then undergo subsequent reactions, such as addition of piperidine, leading to undesired side products and truncated peptide sequences.[9][10]

The benzyl-protected analogue, Fmoc-Ser(PO(OBzl)OH)-OH, is often used to mitigate this issue, as it is more stable to piperidine treatment. However, even this derivative is not completely immune to β-elimination, especially with prolonged exposure to base or at elevated temperatures (e.g., microwave-assisted SPPS).[9] The use of milder deprotection conditions, such as 50% cyclohexylamine in DCM, has been recommended specifically for N-terminal phosphoserine residues to suppress this side reaction.[9]

Solution Stability

Fmoc-amino acids can exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[3] Conversely, DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[3] For these reasons, it is best practice to prepare solutions of Fmoc-O-phospho-L-serine fresh before use in coupling reactions.

Table 2: General Stability of Fmoc-O-phospho-L-serine under Common Conditions

| Condition | Stability | Primary Degradation Pathway |

| Solid, stored at -20°C | High | - |

| Acidic (e.g., TFA) | High | Hydrolysis (very slow) |

| Neutral (in aprotic solvent) | Moderate | General decomposition over time |

| Basic (e.g., Piperidine in DMF) | Low | β-Elimination [2][9] |

| Basic (e.g., DIEA in DMF) | Moderate | β-Elimination (slower than with piperidine) |

Experimental Protocols

For precise quantitative data, direct experimental determination of solubility and stability is essential. The following protocols provide standardized methods for these assessments.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method determines the saturation solubility of the compound in a given solvent at a specific temperature.

Materials:

-

Fmoc-O-phospho-L-serine (high purity)

-

High-purity anhydrous solvents (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and solvent-compatible syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of Fmoc-O-phospho-L-serine to a vial containing a known volume of the solvent. The amount should be sufficient to ensure undissolved solid remains.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the sample gravimetrically or volumetrically with the same solvent to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis:

-

Develop an HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA) to quantify the compound.

-

Prepare a series of standard solutions of known concentrations to generate a calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility (e.g., in mg/mL or M).

Protocol for Stability Assessment by HPLC

This protocol monitors the degradation of the compound in a specific solvent over time.

Materials:

-

All materials from the solubility protocol.

-

Temperature-controlled incubator or water bath.

Procedure:

-

Solution Preparation: Prepare a solution of Fmoc-O-phospho-L-serine in the test solvent at a known concentration (below its saturation point).

-

Incubation: Aliquot the solution into several sealed vials and place them in a temperature-controlled environment (e.g., 37°C).

-

Time-Point Sampling: At designated time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial.

-

Sample Analysis: Immediately dilute an aliquot of the sample to a suitable concentration and analyze by HPLC.

-

Data Analysis:

-

Quantify the peak area of the intact Fmoc-O-phospho-L-serine at each time point.

-

Monitor for the appearance of new peaks, which indicate degradation products.

-

Plot the percentage of the remaining intact compound versus time to determine the degradation rate and half-life in that specific solvent and temperature.

-

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for determining solubility and assessing stability.

Key Degradation Pathway

The primary degradation pathway for Fmoc-O-phospho-L-serine in basic conditions is β-elimination.

References

- 1. benchchem.com [benchchem.com]

- 2. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. O-Phospho-L-serine | GluR | Endogenous Metabolite | NMDAR | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Cellular Regulation: A Technical Guide to Phosphoserine in Protein Phosphorylation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation, the reversible addition of a phosphate group to an amino acid residue, is a fundamental post-translational modification (PTM) governing a vast array of cellular processes.[1][2][3][4] Among the phosphorylated amino acids, phosphoserine stands out as the most abundant and a critical player in cellular signaling.[5][6] This technical guide provides an in-depth exploration of the importance of phosphoserine in the study of protein phosphorylation. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of phosphoserine's role in signaling pathways, detailed experimental protocols for its analysis, and its significance as a therapeutic target.

The Central Role of Phosphoserine in Cellular Signaling

Protein phosphorylation acts as a molecular switch, modulating protein function, localization, and interaction with other molecules.[4] This dynamic process is orchestrated by a balance between protein kinases, which catalyze phosphorylation, and phosphatases, which reverse it. Phosphorylation events involving serine, threonine, and tyrosine residues are crucial in signal transduction cascades that regulate cell proliferation, differentiation, metabolism, and apoptosis.[7]

Abundance and Significance

Phosphoserine is the most prevalent phosphoamino acid in eukaryotic cells, accounting for a significant majority of all phosphorylation events.[5][6] While phosphothreonine and phosphotyrosine also play vital roles, the sheer abundance of phosphoserine underscores its widespread involvement in cellular regulation.

| Phosphoamino Acid | Relative Abundance |

| Phosphoserine (pSer) | ~80-90% |

| Phosphothreonine (pThr) | ~10-18% |

| Phosphotyrosine (pTyr) | ~0.05-4% |

Table 1: Estimated Relative Abundance of Phosphoamino Acids in Eukaryotic Cells. The precise ratio can vary between cell types and conditions, but phosphoserine is consistently the most abundant.[5][6]

The high prevalence of phosphoserine-mediated signaling is reflected in the human kinome, which is dominated by serine/threonine kinases.[6] These kinases and their downstream phosphoserine-containing substrates are integral components of numerous signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cell growth and survival.[8]

Phosphoserine-Dependent Signaling Pathways

Phosphoserine residues act as docking sites for a variety of protein domains, facilitating the assembly of signaling complexes.[2][9][10] This recruitment of downstream effector proteins is a fundamental mechanism for signal propagation.

Methodologies for Studying Phosphoserine

The analysis of protein phosphorylation, particularly at serine residues, presents analytical challenges due to the low stoichiometry and transient nature of this modification.[11] A variety of techniques have been developed to detect, quantify, and identify phosphoserine sites.

Immunodetection using Phosphoserine-Specific Antibodies

Antibodies that specifically recognize phosphoserine residues are invaluable tools for studying protein phosphorylation.[12][13] These antibodies can be used in a range of applications, including Western blotting, immunoprecipitation, immunofluorescence, and immunohistochemistry.[14][15] While pan-phosphoserine antibodies are useful for detecting global changes in serine phosphorylation, site-specific antibodies that recognize a particular phosphoserine residue within a defined amino acid sequence provide higher specificity. However, the development of high-affinity and specific anti-phosphoserine antibodies has been challenging due to the structural similarity with phosphothreonine.[13][16]

Phosphoproteomics using Mass Spectrometry

Mass spectrometry (MS) has become the cornerstone of phosphoproteomics, enabling the large-scale identification and quantification of phosphorylation sites.[5][7][17] A typical phosphoproteomics workflow involves several key steps:

Due to the low abundance of phosphopeptides relative to their unmodified counterparts, an enrichment step is crucial for comprehensive phosphoproteome analysis.[1][18][19]

| Enrichment Method | Principle | Primary Target |

| Immobilized Metal Affinity Chromatography (IMAC) | Based on the affinity of the negatively charged phosphate group for positively charged metal ions (e.g., Fe³⁺, Ga³⁺).[19][20] | Phosphoserine, Phosphothreonine |

| Metal Oxide Affinity Chromatography (MOAC) | Utilizes metal oxides like titanium dioxide (TiO₂) to capture phosphopeptides.[1] | Phosphoserine, Phosphothreonine |

| Antibody-based Enrichment | Employs antibodies specific to phosphoamino acids or phosphorylation motifs.[14][20] | Primarily Phosphotyrosine, but also available for Phosphoserine/Threonine |

| Chemical Derivatization | Involves chemical modification of the phosphate group to facilitate enrichment.[14][21] | Phosphoserine, Phosphothreonine |

Table 2: Common Methods for Phosphopeptide Enrichment.

Experimental Protocols

Western Blotting for Phosphoserine Detection

This protocol provides a general guideline for detecting phosphoserine-containing proteins by Western blot.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[22]

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibody (anti-phosphoserine).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phosphoserine primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC)

This protocol outlines a general procedure for enriching phosphopeptides from a protein digest using Fe³⁺-IMAC.

Materials:

-

Tryptic digest of protein sample.

-

IMAC resin (e.g., Fe-NTA agarose).

-

Loading/Wash Buffer (e.g., 0.1% TFA in 80% Acetonitrile).

-

Elution Buffer (e.g., 1% NH₄OH).

-

Microcentrifuge tubes.

-

Rotating wheel or shaker.

Procedure:

-

Resin Equilibration: Wash the IMAC resin with loading/wash buffer to equilibrate.

-

Sample Loading: Resuspend the dried peptide digest in loading/wash buffer and add it to the equilibrated IMAC resin.

-

Binding: Incubate the peptide-resin mixture for 30-60 minutes at room temperature with gentle rotation.

-

Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin several times with loading/wash buffer to remove non-phosphorylated peptides.

-

Elution: Elute the bound phosphopeptides from the resin using the elution buffer.

-

Sample Preparation for MS: Acidify and desalt the eluted phosphopeptides before analysis by mass spectrometry.

Phosphoserine in Drug Development

The critical role of serine/threonine kinases in signaling pathways implicated in diseases such as cancer and neurodegenerative disorders makes them attractive targets for drug development.[23][24] The development of kinase inhibitors is a major focus of pharmaceutical research.[23] Understanding the phosphorylation status of specific serine residues on key proteins can serve as a biomarker for disease progression and drug efficacy.[23] Furthermore, targeting the enzymes that regulate serine metabolism, such as phosphoserine phosphatase, is emerging as a novel therapeutic strategy for certain diseases.[25][26]

Conclusion

Phosphoserine is a cornerstone of cellular regulation, and its study is paramount to understanding the intricate signaling networks that govern cell life and death. The continuous advancement of analytical techniques, particularly in mass spectrometry-based phosphoproteomics, is enabling researchers to delve deeper into the phosphoserine landscape. This in-depth knowledge is not only fundamental to basic science but also holds immense promise for the development of novel therapeutics targeting a wide range of human diseases. The methodologies and information presented in this guide provide a solid foundation for researchers to effectively investigate the multifaceted world of phosphoserine and its profound impact on biology and medicine.

References

- 1. kinase-insight.com [kinase-insight.com]

- 2. Phosphorylation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Protein phosphorylation - Wikipedia [en.wikipedia.org]

- 4. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Quantitative analysis of phosphorylation-based protein signaling networks in the immune system by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Phosphoserine antibody [B106.1] (ab7851) | Abcam [abcam.com]

- 9. Phosphoserine/threonine-binding domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PhosphoSerine/threonine binding domains: you can't pSERious? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]

- 12. Phosphoserine Antibody (600-401-261) | Rockland [rockland.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]

- 15. Immunological detection of phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of a high-affinity anti-phosphoserine antibody for the development of a homogeneous fluorescence polarization assay of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. lab.rockefeller.edu [lab.rockefeller.edu]

- 19. Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry [ebrary.net]

- 20. learn.cellsignal.com [learn.cellsignal.com]

- 21. ba333.free.fr [ba333.free.fr]

- 22. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]

- 23. Quantitative methods for the analysis of protein phosphorylation in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phosphoserine | AxisPharm [axispharm.com]

- 25. Identification of Small Molecule Inhibitors Targeting Phosphoserine Phosphatase: A Novel Target for the Development of Antiamoebic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

The Linchpin of Cellular Control: A Technical Guide to Site-Specific Protein Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein phosphorylation, the reversible addition of a phosphate group to specific amino acid residues, stands as the most critical and ubiquitous post-translational modification governing virtually all cellular processes. This in-depth technical guide explores the profound biological significance of site-specific protein phosphorylation. We delve into the molecular mechanisms by which this dynamic modification dictates protein function, orchestrates complex signaling networks, and how its dysregulation contributes to numerous diseases, including cancer and neurodegenerative disorders. This document provides a comprehensive overview of key signaling pathways, detailed experimental protocols for the analysis of phosphoproteins, and quantitative data to illustrate the precise impact of site-specific phosphorylation events.

Introduction: The Molecular Switch of Life

Protein phosphorylation is a fundamental regulatory mechanism where a phosphate group is enzymatically transferred from ATP to a serine, threonine, or tyrosine residue within a protein.[1][2] This process is catalyzed by a vast family of enzymes known as protein kinases, while the removal of the phosphate group is mediated by protein phosphatases. The interplay between kinases and phosphatases creates a dynamic molecular switch that can rapidly and reversibly alter a protein's conformation, enzymatic activity, subcellular localization, and its interaction with other proteins.[3][4] This precise control allows cells to respond swiftly to a multitude of internal and external stimuli, making site-specific phosphorylation a cornerstone of cellular signaling and homeostasis.[5]

The "site-specific" nature of this modification is paramount. The phosphorylation of a protein at one site can have a dramatically different functional consequence than phosphorylation at another site on the same protein.[4] For instance, phosphorylation can activate or inhibit an enzyme's catalytic function, create a binding site for an interacting protein, or mark the protein for degradation. It is this spatial and temporal specificity that allows for the intricate and nuanced regulation of complex biological processes.

Quantitative Insights into Site-Specific Phosphorylation

The precise quantification of phosphorylation events is crucial for understanding the dynamics of signaling pathways and their impact on cellular function. The following tables summarize quantitative data related to key phosphorylation events in well-studied signaling proteins.

Table 1: Site-Specific Phosphorylation and its Effect on Protein Kinase Activity

| Protein | Phosphorylation Site(s) | Fold Change in Activity (Approx.) | Stimulus/Context | Reference(s) |

| Akt1 (PKB) | Thr308 | Partial Activation | Growth Factors, Insulin | [6][7] |

| Ser473 | Full Activation (in conjunction with Thr308) | Growth Factors, Insulin | [6][7] | |

| Ser473 (alone) | 3.6-fold increase with GRP78 knockdown | ER Stress | [8][9] | |

| ERK1 (MAPK3) | Thr202/Tyr204 | Significant Activation | Mitogens (e.g., EGF) | [10] |

| ERK2 (MAPK1) | Thr185/Tyr187 | Significant Activation | Mitogens (e.g., EGF) | [10] |

Table 2: Quantitative Analysis of EGFR Phosphorylation

| Phosphorylation Site | Percentage of Total Phosphorylated EGFR (50 nM EGF) | Key Interacting Protein(s) | Reference(s) |

| Total Tyrosine (pY) | 40.8 ± 1.3% | Multiple SH2/PTB domain proteins | [11] |

| Y1068 | Increased with Grb2 overexpression | Grb2, Shc | [11][12] |

| Y1173 | Unchanged with Grb2 overexpression | Shc1 | [11] |

| Dual pY1068/pY1173 | 6.9 ± 1.3% | Grb2, Shc1 | [11] |

Table 3: Impact of Phosphorylation on Enzyme Kinetics

| Enzyme | Phosphorylation Status | Effect on Km | Effect on Vmax | Reference(s) |

| Glycogen Synthase | Phosphorylated | Increased | Decreased | [13] |

| Protein Phosphatase 1 | Phosphorylated by pp60v-src | Increased for substrate | No significant change | [13] |

Key Signaling Pathways Governed by Site-Specific Phosphorylation

Cellular communication is largely mediated by intricate signaling pathways that rely on a cascade of phosphorylation events. Below are representations of three pivotal pathways, illustrating the specific phosphorylation sites that drive the signal transduction process.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is critical for regulating cell growth, proliferation, and differentiation.[14] Ligand binding to EGFR induces receptor dimerization and autophosphorylation on specific tyrosine residues in the cytoplasmic tail, creating docking sites for various signaling proteins.[15][16]

Caption: EGFR activation via ligand-induced autophosphorylation.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces signals from the cell surface to the nucleus, regulating gene expression and preventing apoptosis.[10][17] It is a classic example of a phosphorylation cascade where each kinase phosphorylates and activates the next in the sequence.

Caption: The sequential activation of the MAPK/ERK pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling network that promotes cell survival, growth, and proliferation.[18][19] Activation of this pathway is dependent on the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the subsequent phosphorylation of Akt at two key residues.[7][20]

Caption: Dual phosphorylation is required for full Akt activation.

Experimental Protocols for Studying Site-Specific Phosphorylation

The investigation of protein phosphorylation requires specialized techniques to detect and quantify these modifications. The following sections provide detailed methodologies for key experiments.

Phosphoproteomics using Mass Spectrometry

Mass spectrometry (MS)-based proteomics is a powerful tool for the large-scale identification and quantification of phosphorylation sites.[4][21]

Caption: Key steps in a typical phosphoproteomics experiment.

Detailed Methodology:

-

Sample Preparation:

-

Lyse cells or tissues in a buffer containing a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

-

Protein Digestion:

-

Denature proteins using agents like urea.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin.[22]

-

-

Phosphopeptide Enrichment:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the enriched phosphopeptides using reverse-phase liquid chromatography.

-

Analyze the eluted peptides in a tandem mass spectrometer. The first stage of MS (MS1) measures the mass-to-charge ratio of the intact peptides.

-

Selected peptides are then fragmented, and the fragment ions are analyzed in the second stage of MS (MS2) to determine the amino acid sequence and pinpoint the exact site of phosphorylation.[24]

-

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides and localize the phosphorylation sites.

-

For quantitative phosphoproteomics, stable isotope labeling methods (e.g., SILAC, TMT) or label-free quantification can be employed to compare the abundance of phosphopeptides between different samples.[25]

-

Western Blotting with Phospho-Specific Antibodies

Western blotting is a widely used technique to detect specific phosphorylated proteins in a complex mixture. This method relies on antibodies that specifically recognize the phosphorylated form of a target protein at a particular site.[26]

Detailed Methodology:

-

Sample Preparation:

-

Prepare cell or tissue lysates as described for phosphoproteomics, ensuring the inclusion of phosphatase inhibitors.

-

Determine protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Blocking:

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody that is specific for the phosphorylated residue on the protein of interest. The antibody should be diluted in the blocking buffer. Incubation is typically performed overnight at 4°C.[28]

-

-

Secondary Antibody Incubation:

-

Wash the membrane thoroughly with TBST to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[28]

-

-

Detection:

-

Wash the membrane again to remove unbound secondary antibody.

-

Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

-

Detect the light signal using a CCD camera or X-ray film to visualize the band corresponding to the phosphorylated protein.

-

-

Normalization:

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein of interest, or a loading control protein like GAPDH.[26]

-

In Vitro Kinase Assay

An in vitro kinase assay is used to determine the activity of a specific kinase towards a particular substrate and to screen for potential inhibitors.[2][29]

Detailed Methodology:

-

Reaction Setup:

-

Initiate the Reaction:

-

Start the phosphorylation reaction by adding ATP to the mixture.[30]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Stop the Reaction and Detect Phosphorylation:

-

Terminate the reaction by adding a solution containing EDTA, which chelates the Mg2+ required for kinase activity.[31]

-

The amount of substrate phosphorylation can be quantified using various methods:

-

Radiolabeling: Use [γ-32P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

-

Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate in an ELISA-like format.

-

Luminescence-based assays: Use a system that measures the amount of ADP produced, which is directly proportional to the kinase activity.[29][31]

-

-

-

Data Analysis:

-

For inhibitor screening, plot the kinase activity against the inhibitor concentration to determine the IC50 value.[29]

-

Conclusion and Future Perspectives

Site-specific protein phosphorylation is a exquisitely regulated and highly dynamic process that lies at the heart of cellular signaling and function. Its profound importance is underscored by the fact that aberrant phosphorylation is a common hallmark of many human diseases. The continued development of advanced analytical techniques, particularly in the realm of mass spectrometry-based proteomics, is enabling researchers to delve deeper into the complexities of the phosphoproteome with unprecedented sensitivity and resolution. These advancements, coupled with sophisticated computational modeling, are paving the way for a more comprehensive understanding of how phosphorylation networks are wired and how they can be therapeutically targeted. For professionals in drug development, a thorough understanding of the principles and methodologies outlined in this guide is indispensable for the identification of novel drug targets and the development of next-generation therapeutics that can precisely modulate phosphorylation-dependent signaling pathways for the treatment of a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 3. Targeted Quantification of Protein Phosphorylation and Its Contributions towards Mathematical Modeling of Signaling Pathways | MDPI [mdpi.com]

- 4. Quantitative analysis of phosphorylation-based protein signaling networks in the immune system by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. QUANTITATIVE PHOSPHOPROTEOMIC ANALYSIS OF SIGNALING NETWORK DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner | PLOS One [journals.plos.org]

- 9. Regulation of AKT phosphorylation at Ser473 and Thr308 by endoplasmic reticulum stress modulates substrate specificity in a severity dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 11. Multisite EGFR phosphorylation is regulated by adaptor protein abundances and dimer lifetimes - PMC [pmc.ncbi.nlm.nih.gov]